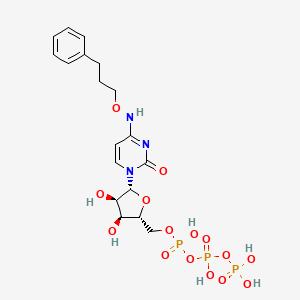
N4-phenylpropoxycytidine-5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS 4062 triethylammonium salt involves the modification of cytidine nucleotides. The key steps include the introduction of a phenylpropoxy group at the N4 position of cytidine and the formation of a triphosphate ester at the 5’ position. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions. The final product is obtained as a tetra (triethylammonium) salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of MRS 4062 triethylammonium salt follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MRS 4062 triethylammonium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of the triphosphate ester .
Common Reagents and Conditions
Common reagents used in the reactions involving MRS 4062 triethylammonium salt include nucleophiles such as amines and alcohols, which can substitute the phosphate groups. The reactions are typically carried out in aqueous solutions at controlled pH to ensure selective reactions .
Major Products
The major products formed from the reactions of MRS 4062 triethylammonium salt include various substituted cytidine derivatives and phosphate esters. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm their structures .
Scientific Research Applications
MRS 4062 triethylammonium salt is widely used in scientific research to study the P2Y4 receptor. This receptor is involved in various physiological processes, including the regulation of ion channels, cell proliferation, and inflammation. By acting as a selective agonist, MRS 4062 triethylammonium salt helps researchers understand the role of the P2Y4 receptor in these processes .
In addition to its use in receptor studies, MRS 4062 triethylammonium salt is also used in drug discovery and development. It serves as a tool compound to screen for potential therapeutic agents that target the P2Y4 receptor. Furthermore, it is used in studies related to cardiovascular diseases, neurological disorders, and cancer .
Mechanism of Action
MRS 4062 triethylammonium salt exerts its effects by selectively binding to the P2Y4 receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of phospholipase C, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of calcium ions from intracellular stores and the activation of protein kinase C (PKC), respectively .
Comparison with Similar Compounds
MRS 4062 triethylammonium salt is unique in its high selectivity for the P2Y4 receptor compared to other purinergic receptor agonists. Similar compounds include:
MRS 2179: A selective antagonist for the P2Y1 receptor.
MRS 2365: A selective agonist for the P2Y1 receptor.
MRS 2500: A selective antagonist for the P2Y1 receptor.
These compounds differ in their receptor selectivity and the physiological processes they regulate. MRS 4062 triethylammonium salt’s selectivity for the P2Y4 receptor makes it a valuable tool for studying this specific receptor and its associated signaling pathways .
Properties
Molecular Formula |
C18H26N3O15P3 |
|---|---|
Molecular Weight |
617.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H26N3O15P3/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27)/t13-,15-,16-,17-/m1/s1 |
InChI Key |
FAYLMQPZASAIOS-MWQQHZPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


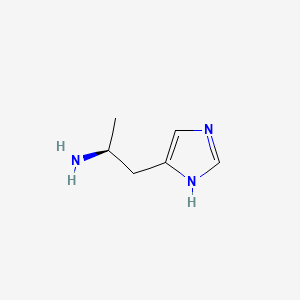
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
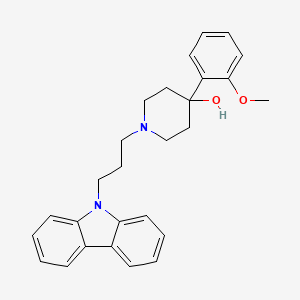
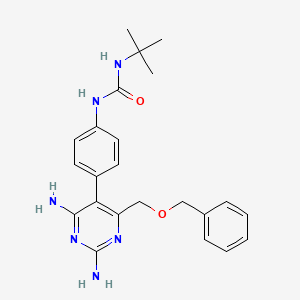
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)
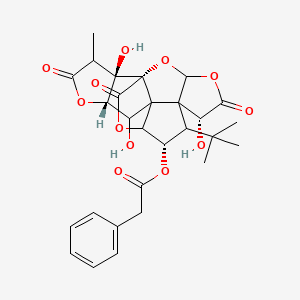
![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)
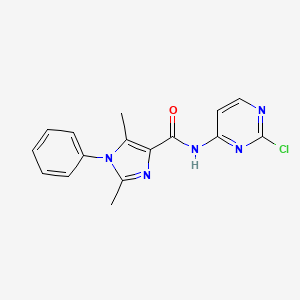
![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)
![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)
